N-(3,4-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activities on TS and DHFR
Research has identified compounds with structures similar to the queried compound demonstrating potent inhibitory activities against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted the synthesis of analogues with significant dual inhibitory effects, suggesting potential applications in cancer therapy due to the critical roles of these enzymes in DNA synthesis and cell proliferation (Gangjee et al., 2008).
Structural Analysis and Molecular Interactions
The crystal structure analysis of compounds bearing a similar core structure provides insights into their molecular conformations and interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed their folded conformations, which are stabilized by intramolecular hydrogen bonds (Subasri et al., 2016). Such structural analyses are crucial for understanding the reactivity and interaction mechanisms of these compounds with biological targets.
Spectroscopic Characterization and Quantum Computational Insights
The vibrational spectroscopic analysis, supported by quantum computational approaches, has been employed to characterize compounds with related structures. These studies offer detailed information on the vibrational signatures, rehybridization effects, and hyperconjugation in the molecules. For example, research on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has provided comprehensive spectroscopic characterization and insights into its electronic structure and stability (Jenepha Mary et al., 2022).
Antimicrobial Activity
Some studies have focused on the synthesis and antimicrobial evaluation of derivatives similar to the queried compound. These research efforts have identified several compounds with promising antibacterial and antifungal activities, expanding the potential applications of these chemical frameworks in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Molecular Docking and Drug Likeness
Advanced computational techniques, including molecular docking and drug likeness studies, have been applied to assess the interaction of related compounds with biological targets. These approaches facilitate the prediction of binding affinities and the potential pharmacokinetic properties of the compounds, aiding in the rational design of new therapeutic agents (Mary et al., 2020).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-7-18(11-16(14)3)25-21(28)13-31-24-26-20-9-10-30-22(20)23(29)27(24)19-8-6-15(2)17(4)12-19/h5-12H,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJSOPWBFONOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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